BAY 61-3606 dihidrocloruro

Descripción general

Descripción

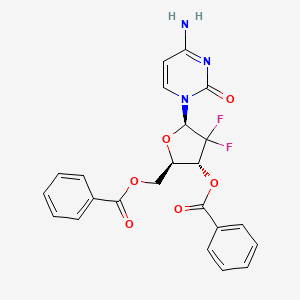

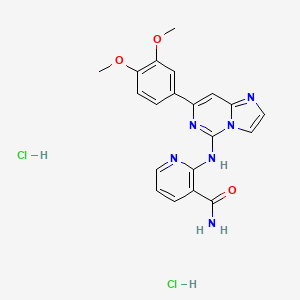

2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide;dihydrochloride is a highly selective and potent inhibitor of spleen tyrosine kinase (Syk). It is an orally available, ATP-competitive, reversible compound that has shown significant efficacy in various biological assays. The compound is known for its role in reducing phosphorylation of ERK1/2 and Akt in neuroblastoma cells and inducing apoptosis in breast cancer cells by downregulating Mcl-1 .

Aplicaciones Científicas De Investigación

2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide;dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of spleen tyrosine kinase and its downstream effects.

Biology: Employed in cell-based assays to investigate its effects on cell signaling pathways, particularly those involving ERK1/2 and Akt phosphorylation.

Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in sensitizing cancer cells to apoptosis-inducing agents.

Industry: Utilized in the development of new therapeutic agents targeting spleen tyrosine kinase .

Mecanismo De Acción

Target of Action

BAY 61-3606 dihydrochloride is a potent inhibitor of spleen tyrosine kinase (Syk) and inhibitor of nuclear factor kappa B kinase (IKK-alpha) kinase activity . Syk plays essential roles in receptors for the Fc portion of immunoglobulins and B cell receptor complex signaling in various inflammatory cells .

Biochemical Pathways

BAY 61-3606 dihydrochloride affects multiple biochemical pathways. It reduces ERK1/2 and Akt phosphorylation in neuroblastoma cells . It also triggers ubiquitin-dependent degradation of Mcl-1 by regulating Mcl-1 phosphorylation . Furthermore, it downregulates Mcl-1 expression at the transcription level .

Pharmacokinetics

BAY 61-3606 dihydrochloride is orally available . It exhibits good oral bioavailability and in vivo efficacy in rat models . .

Result of Action

BAY 61-3606 dihydrochloride has significant effects at the molecular and cellular levels. It induces a large decrease of Syk phosphorylation in K-rn cell lysates . It also sensitizes TRAIL-induced apoptosis by downregulating Mcl-1 in breast cancer cells . In multiple myeloma cells, it induces cell cycle arrest and apoptosis .

Análisis Bioquímico

Biochemical Properties

BAY 61-3606 dihydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that is involved in the signaling pathways of various immune cells, including B cells, mast cells, and macrophages. BAY 61-3606 dihydrochloride binds to the ATP-binding site of Syk, thereby preventing its activation and subsequent phosphorylation of downstream signaling molecules. This inhibition leads to a reduction in the phosphorylation of ERK1/2 and Akt, which are key proteins involved in cell survival and proliferation .

Cellular Effects

BAY 61-3606 dihydrochloride exerts significant effects on various types of cells and cellular processes. In neuroblastoma cells, BAY 61-3606 dihydrochloride reduces the phosphorylation of ERK1/2 and Akt, leading to decreased cell viability and increased apoptosis . In breast cancer cells, BAY 61-3606 dihydrochloride sensitizes cells to TRAIL-induced apoptosis by downregulating the expression of Mcl-1, a protein that inhibits apoptosis . Additionally, BAY 61-3606 dihydrochloride induces cell cycle arrest and apoptosis in multiple myeloma cells by degrading IKZF1/3 proteins .

Molecular Mechanism

The molecular mechanism of BAY 61-3606 dihydrochloride involves its binding to the ATP-binding site of spleen tyrosine kinase (Syk), thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules such as ERK1/2 and Akt, which are involved in cell survival and proliferation . BAY 61-3606 dihydrochloride also downregulates the expression of Mcl-1 in breast cancer cells, sensitizing them to TRAIL-induced apoptosis . Furthermore, BAY 61-3606 dihydrochloride induces the degradation of IKZF1/3 proteins in multiple myeloma cells, leading to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BAY 61-3606 dihydrochloride have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity against Syk over extended periods . In in vitro studies, BAY 61-3606 dihydrochloride has been shown to induce apoptosis and reduce cell viability in a time-dependent manner, with significant effects observed after 24 to 48 hours of treatment . In in vivo studies, BAY 61-3606 dihydrochloride exhibits good oral bioavailability and efficacy in reducing tumor growth in animal models .

Dosage Effects in Animal Models

The effects of BAY 61-3606 dihydrochloride vary with different dosages in animal models. In a study involving female BALB/c nude mice bearing MCF-7 tumor xenografts, BAY 61-3606 dihydrochloride was administered intraperitoneally at a dosage of 50 mg/kg twice a week. This treatment led to significant reductions in tumor growth . At higher doses, BAY 61-3606 dihydrochloride may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

BAY 61-3606 dihydrochloride is involved in metabolic pathways that regulate cell survival and apoptosis. The compound inhibits the activity of spleen tyrosine kinase (Syk), which plays a key role in the signaling pathways of immune cells . By inhibiting Syk, BAY 61-3606 dihydrochloride reduces the phosphorylation of ERK1/2 and Akt, leading to decreased cell survival and increased apoptosis . Additionally, BAY 61-3606 dihydrochloride downregulates the expression of Mcl-1 in breast cancer cells, further promoting apoptosis .

Transport and Distribution

BAY 61-3606 dihydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound is orally available and exhibits good bioavailability, allowing it to effectively reach target tissues . Within cells, BAY 61-3606 dihydrochloride is distributed to various subcellular compartments, where it exerts its inhibitory effects on spleen tyrosine kinase (Syk) and other signaling molecules .

Subcellular Localization

The subcellular localization of BAY 61-3606 dihydrochloride is primarily within the cytoplasm, where it interacts with spleen tyrosine kinase (Syk) and other signaling molecules . The compound’s ability to inhibit Syk activity within the cytoplasm leads to downstream effects on cell survival and apoptosis. Additionally, BAY 61-3606 dihydrochloride may localize to other subcellular compartments, such as the nucleus, where it can influence gene expression and other cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide;dihydrochloride involves the preparation of an imidazopyrimidine core, which is then functionalized with various substituents. The key steps include:

Formation of the imidazopyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.

Functionalization: The core structure is then functionalized with a dimethoxyphenyl group and a pyridine carboxamide moiety.

Final conversion to dihydrochloride salt: The compound is converted to its dihydrochloride form to enhance its solubility and stability.

Industrial Production Methods

Industrial production of 2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide;dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Reaction temperature and time: Optimized to maximize yield.

Purification methods: Techniques such as recrystallization and chromatography are employed to achieve high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide;dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Various halides and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of 2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide;dihydrochloride with modified functional groups, which can exhibit different biological activities .

Comparación Con Compuestos Similares

Similar Compounds

- Perphenazine-d 8 dihydrochloride

- BL-1020 mesylate

- Spinacetin

- Zotepine

- Emedastine difumarate

- Cipralisant (enantiomer)

- Doxepin-d 3 hydrochloride

- A-317920

- Alcaftadine (Standard)

- ST-1006

- Chlorphenoxamine

- Mizolastine (Standard)

- Clemastine-d 5 fumarate

- H3 receptor-MO-1

- Azelastine hydrochloride (Standard)

- Izuforant

- ABT-239

- Fexofenadine

- Bepotastine besilate (Standard)

- Roxatidine (Standard)

- Ketotifen fumarate

- S 38093

- Roxatidine

- Histamine phosphate

- Ciproxifan maleate

- LML134

- H4R antagonist 3

- Olopatadine-d 3 hydrochloride .

Uniqueness

2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide;dihydrochloride is unique due to its high selectivity and potency as a spleen tyrosine kinase inhibitor. Unlike other similar compounds, it exhibits minimal off-target effects on other kinases such as Btk, Fyn, Itk, Lyn, and Src. This selectivity makes it a valuable tool in research and potential therapeutic applications .

Propiedades

IUPAC Name |

2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O3.ClH/c1-28-15-6-5-12(10-16(15)29-2)14-11-17-22-8-9-26(17)20(24-14)25-19-13(18(21)27)4-3-7-23-19;/h3-11H,1-2H3,(H2,21,27)(H,23,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYFDKZWVIBYKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)C(=O)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648903-57-5 | |

| Record name | 2-[[7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]-3-pyridinecarboxamide hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=648903-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzamido]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B1588852.png)